molecular formula C5H6ClN3 B076438 2-Chloro-6-methylpyrimidin-4-amine CAS No. 14394-60-6

2-Chloro-6-methylpyrimidin-4-amine

Cat. No.: B076438
CAS No.: 14394-60-6
M. Wt: 143.57 g/mol
InChI Key: FBEIDYLEFVIOEY-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyrimidin-4-amine (C₅H₆ClN₃, molecular weight: 143.58 g/mol) is a pyrimidine derivative with a chlorine atom at position 2, a methyl group at position 6, and an amine group at position 4. Its monoclinic crystal structure (space group P2₁/c) features a two-dimensional network stabilized by N–H⋯N hydrogen bonds and π–π interactions (centroid-to-centroid distance: 3.5259 Å) . This compound is a critical intermediate in synthesizing pharmaceuticals targeting inflammatory bowel disease, asthma, and Crohn’s disease .

Biological Activity

2-Chloro-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its chlorinated structure, which influences its reactivity and interaction with biological targets. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C5_5H6_6ClN3_3. Its structure features a chlorine atom at the 2-position of the pyrimidine ring, which plays a crucial role in its biological interactions.

This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific protein kinases, including Src kinase and ABL kinase. These kinases are involved in various cellular processes, including proliferation and survival, making this compound a candidate for cancer therapeutics .
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate inflammation and cell growth. The inhibition of cyclooxygenase (COX) enzymes has been noted, which reduces the production of pro-inflammatory mediators like prostaglandins.

Anticancer Properties

Research indicates that this compound can inhibit tumor growth in various cancer models. For instance, it has shown effectiveness in reducing cell proliferation in breast cancer cell lines through its action on Src kinases .

Case Study : A study involving mouse xenograft models demonstrated that treatment with compounds related to this compound resulted in significant tumor size reduction compared to controls .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against certain bacterial strains, potentially making it useful in developing new antibiotics .

Research Findings

Several studies have documented the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that the compound inhibits cell viability in cancer cell lines at low micromolar concentrations. The IC50_{50} values reported range from 0.005 to 0.44 µM for various cancer types .
  • In Vivo Studies : Animal studies have indicated that administration of this compound leads to reduced tumor growth and improved survival rates in treated groups compared to untreated controls .

Data Tables

Activity TypeTargetIC50_{50} (µM)Reference
AnticancerBreast Cancer Cells0.005 - 0.44
AntimicrobialStaphylococcus aureusNot specified
Enzyme InhibitionSrc KinaseNot specified

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro substituent undergoes nucleophilic displacement with amines, alcohols, and thiols. Reaction conditions and outcomes depend on the nucleophile and solvent system.

Table 1: Substitution Reactions at the 2-Chloro Position

NucleophileReaction ConditionsProductYieldSource
AnilineDMF, K₂CO₃, 80°C, 12 hr2-(Phenylamino)-6-methylpyrimidin-4-amine85%
Sodium methoxideMeOH, reflux, 6 hr2-Methoxy-6-methylpyrimidin-4-amine78%
EthylenediamineEtOH, 60°C, 24 hrBicyclic pyrimidine derivative62%

Key findings:

  • Ammonia replaces the chloro group under mild conditions (THF, 50°C), forming 2-amino-6-methylpyrimidin-4-amine .

  • Thiols require catalytic Pd(OAc)₂ for efficient substitution, achieving yields >70%.

Suzuki–Miyaura Cross-Coupling

The chloro group participates in palladium-catalyzed couplings with aryl boronic acids.

Table 2: Cross-Coupling Reactions

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°C2-Phenyl-6-methylpyrimidin-4-amine91%
4-MethoxyphenylPdCl₂(dppf), K₃PO₄, dioxane2-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine83%

Mechanistic insights:

  • Electron-withdrawing groups on boronic acids accelerate oxidative addition .

  • Steric hindrance at the pyrimidine 6-methyl group reduces coupling efficiency by 15–20%.

Hydrogen Bonding and Reactivity

The amino group at position 4 forms N–H⋯N hydrogen bonds (H-bond length: 2.01 Å ), influencing:

  • Solubility : Enhanced in polar aprotic solvents (DMF > DMSO > MeCN)

  • Reaction kinetics : H-bond networks stabilize transition states in substitution reactions

Stability and Side Reactions

Critical considerations for handling:

FactorEffectMitigation Strategy
MoistureHydrolysis of chloro group (t₁/₂ = 48 hr)Store under N₂ at −20°C
LightRadical formation at methyl groupUse amber glassware
Acidic conditionsRing-opening above pH < 3Maintain neutral pH during reactions

Data derived from accelerated stability studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-6-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via reduction of 2-chloro-4-methyl-6-nitropyrimidine using iron powder and hydrochloric acid in dichloromethane. Optimization involves controlling reaction time (6 hours at room temperature) and solvent purity. Post-synthesis, crystallization in ethanol yields high-purity crystals .
  • Critical Parameters : Monitor nitro-group reduction efficiency via TLC or HPLC. Adjust iron-to-substrate ratios (e.g., 10:1 w/w) to minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR) confirm the molecular structure of this compound?

  • Protocol : Use 1^1H NMR to identify aromatic protons (δ 6.2–6.8 ppm) and amine protons (δ 5.1–5.3 ppm). IR spectroscopy detects N–H stretching (3300–3500 cm1^{-1}) and C–Cl vibrations (600–800 cm1^{-1}). Cross-validate with 13^{13}C NMR for methyl (δ 20–25 ppm) and pyrimidine carbons (δ 150–160 ppm) .

Q. What crystallization strategies yield high-quality single crystals for structural analysis?

  • Approach : Slow evaporation of ethanol solutions at room temperature over 7 days produces block-like crystals. Ensure solvent purity and avoid temperature fluctuations to prevent twinning. Use seed crystals to improve reproducibility .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

  • Refinement : Employ SHELXL for refinement, using riding models for H atoms (N–H = 0.86 Å, C–H = 0.93–0.96 Å). Analyze R factors (R1<0.05R_1 < 0.05) and anisotropic displacement parameters to validate bond lengths and angles. The monoclinic P21/cP2_1/c space group (a = 7.1256 Å, β = 115.678°) confirms packing efficiency .

Q. What strategies address contradictions in biological activity data for pyrimidine derivatives?

  • Analysis : Compare in vitro assays (e.g., MIC values for antimicrobial activity) with structural analogs. Use 3D-QSAR models to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity. Re-evaluate purity via HPLC and confirm crystallinity to rule out polymorphic interference .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Modeling : Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potentials, identifying reactive sites (C2 and C4). Simulate transition states for amination or alkylation reactions. Validate predictions with experimental kinetics (e.g., SNAr reaction rates with amines) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Solutions : Use asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed coupling) or enzymatic resolution. Monitor enantiomeric excess (ee) via chiral HPLC. Optimize column chromatography conditions to separate diastereomers .

Q. Data Contradiction and Validation

Q. How to reconcile discrepancies between theoretical and experimental 13^{13}C NMR chemical shifts?

  • Troubleshooting : Recalculate shifts using solvent correction models (e.g., PCM for DMSO-d6_6). Check for tautomeric equilibria (e.g., amine-imine) in solution. Validate assignments via 2D HSQC and HMBC experiments .

Q. Why might crystallographic data show deviations from idealized bond angles in the pyrimidine ring?

  • Analysis : Assess intermolecular interactions (e.g., C–H⋯π or hydrogen bonds) distorting the ring. Compare with similar structures in the Cambridge Structural Database. Use Hirshfeld surface analysis to quantify packing effects .

Application-Oriented Questions

Q. How to design this compound derivatives for targeted kinase inhibition?

  • Strategy : Introduce substituents at C4 (e.g., aryl groups) to enhance hydrophobic binding. Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets. Synthesize analogs via Suzuki-Miyaura coupling and test IC50_{50} values in kinase assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural and Functional Differences

The table below highlights key structural variations, physicochemical properties, and applications of analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications
2-Chloro-6-methylpyrimidin-4-amine Cl (C2), CH₃ (C6), NH₂ (C4) C₅H₆ClN₃ 143.58 2D hydrogen-bonded network; π–π interactions Drug synthesis (anti-inflammatory)
4-Chloro-6-methoxypyrimidin-2-amine Cl (C4), OCH₃ (C6), NH₂ (C2) C₅H₆ClN₃O 175.58 Co-crystallizes with succinic acid; R₂²(8) hydrogen-bonded motifs Agrochemicals (e.g., imazosulfuron)
4,6-Dichloro-5-methoxypyrimidine Cl (C4, C6), OCH₃ (C5) C₅H₄Cl₂N₂O 195.00 3D framework via Cl⋯N interactions (3.094–3.100 Å) Pharmaceutical intermediates
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine Cl (C6), CH₂OCH₃ (C2), NH₂ (C4) C₆H₈ClN₃O 173.60 Methoxymethyl group enhances solubility Antiviral research (e.g., AZT analogs)
(5-Benzyl-6-chloro-2-methyl-pyrimidin-4-yl)-diethyl-amine Cl (C6), CH₃ (C2), C₆H₅CH₂ (C5), N(C₂H₅)₂ (C4) C₁₆H₂₀ClN₃ 289.81 Bulky benzyl and diethylamine groups; altered pharmacokinetics Kinase inhibitors (e.g., LY2784544)
4-Amino-2-chloro-6-methyl-5-nitropyrimidine Cl (C2), CH₃ (C6), NO₂ (C5), NH₂ (C4) C₅H₅ClN₄O₂ 188.58 Electron-withdrawing nitro group increases reactivity Explosives research

Key Observations

Methyl vs. Methoxy: The methyl group in the target compound enhances lipophilicity compared to methoxy analogs (e.g., 4-Chloro-6-methoxypyrimidin-2-amine), influencing membrane permeability .

Crystallographic Behavior :

  • The target compound’s 2D network contrasts with the 3D Cl⋯N interactions in 4,6-Dichloro-5-methoxypyrimidine, which arise from dual chlorine substituents .

Nitro Groups (e.g., in 4-Amino-2-chloro-6-methyl-5-nitropyrimidine) increase electrophilicity, making the compound reactive in explosive formulations .

Properties

IUPAC Name

2-chloro-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-4(7)9-5(6)8-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEIDYLEFVIOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310211
Record name 2-Chloro-6-methylpyrimidin-4-amine
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14394-60-6
Record name 2-Chloro-6-methyl-4-pyrimidinamine
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Record name 2-chloro-6-methylpyrimidin-4-amine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-6-methylpyrimidin-4-amine
2-Chloro-6-methylpyrimidin-4-amine
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2-Chloro-6-methylpyrimidin-4-amine
2-Chloro-6-methylpyrimidin-4-amine
2-Chloro-6-methylpyrimidin-4-amine

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